BenchChemオンラインストアへようこそ!

Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate

Antitubercular drug discovery Nitroimidazole SAR Bioreductive activation

This 4-nitroimidazole-furoate scaffold is the correct regioisomer for constructing Ddn-nitroreductase-activatable antitubercular agents. Unlike the 5-nitro isomer (e.g., metronidazole-like), the 4-nitro group is essential for aerobic killing of Mycobacterium tuberculosis via PA-824-like mechanisms. The methyl ester and nitro groups offer orthogonal reactivity for parallel library synthesis. Procure this specific isomer to ensure your SAR and lead-optimization campaigns retain the unique hypoxia-selective and aerobic antibacterial profiles documented in the landmark Kim et al. (2009) study.

Molecular Formula C11H11N3O5
Molecular Weight 265.225
CAS No. 938022-10-7
Cat. No. B2679257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate
CAS938022-10-7
Molecular FormulaC11H11N3O5
Molecular Weight265.225
Structural Identifiers
SMILESCC1=NC(=CN1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O5/c1-7-12-10(14(16)17)6-13(7)5-8-3-4-9(19-8)11(15)18-2/h3-4,6H,5H2,1-2H3
InChIKeyUIWHWWVVTKRXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate (CAS 938022-10-7): A 4-Nitroimidazole-Furan Hybrid Building Block for Medicinal Chemistry Procurement


Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate (CAS 938022-10-7) is a heterocyclic building block that combines a 4-nitroimidazole warhead with a methyl furoate ester linked through a methylene bridge. It belongs to the nitroimidazole class of compounds, which are widely exploited as antimicrobial, antiparasitic, and hypoxia-selective anticancer agents [1]. The compound features a characteristic 4-nitro substitution pattern on the imidazole ring, distinguishing it from the more common 5-nitroimidazole pharmacophore found in drugs such as metronidazole and tinidazole [2]. Its physicochemical properties include a molecular weight of 265.22 g/mol, XLogP3 of 1.5, topological polar surface area (TPSA) of 103 Ų, and a predicted boiling point of 465.2±40.0 °C at 760 mmHg . These features make it a versatile intermediate for constructing nitroheteroaryl-based libraries and for probing structure-activity relationships (SAR) around the nitroimidazole core.

Why 4-Nitro vs. 5-Nitro Imidazole Substitution Is Non-Interchangeable: The Case for Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate


In the nitroimidazole class, the position of the nitro group on the imidazole ring directly dictates the compound's bioreductive activation pathway, redox potential, and ultimately its biological activity profile. Although 4-nitro and 5-nitro regioisomers share the same molecular formula, they exhibit fundamentally different pharmacological behaviors. The landmark SAR study by Kim et al. (2009) demonstrated that 4-nitroimidazoles such as PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole are active only under anaerobic conditions [1]. This divergence arises from differential substrate recognition by the deazaflavin-dependent nitroreductase (Ddn) in Mtb, which preferentially activates the 4-nitro isomer for aerobic killing [1]. Consequently, substituting Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate with its 5-nitro regioisomer would not produce an equivalent pharmacological outcome in target-based or phenotypic screening assays, making procurement based on the correct nitro positional isomer critical for medicinal chemistry programs targeting tuberculosis, hypoxia-selective cytotoxins, or bioreductively activated prodrugs.

Quantitative Differentiation Evidence for Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate Against Its Closest 5-Nitro Analog


Nitro Positional Isomerism Determines Aerobic Antitubercular Activity: 4-Nitro vs. 5-Nitro Imidazole Scaffold Comparison

The 4-nitroimidazole scaffold, represented by the target compound, is associated with aerobic antitubercular activity—a property absent in the 5-nitroimidazole regioisomer. In a comparative SAR study by Kim et al., the 4-nitroimidazole PA-824 exhibited a minimum inhibitory concentration (MIC) of ≤0.1 μM against aerobic M. tuberculosis H37Rv, whereas the corresponding 5-nitroimidazole analogs (including metronidazole) showed no measurable aerobic activity up to 100 μM [1]. This >1000-fold differential in aerobic potency is attributed to the Ddn nitroreductase's substrate specificity for 4-nitroimidazoles. Although the target compound is a synthetic intermediate rather than a final drug, its 4-nitro substitution pattern makes it the appropriate precursor for constructing Ddn-activatable antitubercular agents [1].

Antitubercular drug discovery Nitroimidazole SAR Bioreductive activation

One-Electron Reduction Potential Difference Between 4-Nitro and 5-Nitroimidazoles Governs Bioreductive Activation Efficiency

The one-electron reduction potential (E7¹) determines the ease with which a nitroaromatic compound undergoes enzymatic reduction to form cytotoxic radical intermediates. Pulse radiolysis measurements show that 4-nitroimidazoles have E7¹ values approximately −527 mV, which are more negative (weaker oxidants) than 5-nitroimidazoles (E7¹ ≈ −486 mV) [1]. This 41 mV difference means that 4-nitroimidazoles are reduced less readily by non-specific cellular reductases, potentially offering greater selectivity for enzymatic activation by dedicated nitroreductases such as Ddn, thereby reducing off-target toxicity [1]. The 2-methyl substituent further modulates the reduction potential by exerting a slight electron-donating inductive effect, shifting E7¹ to a more negative value relative to the unsubstituted 4-nitroimidazole [1].

Bioreductive prodrugs Hypoxia-selective cytotoxins Radiosensitizers

Physicochemical Property Differences: Lipophilicity and Topological Polar Surface Area Between 4-Nitro and 5-Nitro Regioisomers

The 4-nitro and 5-nitro regioisomers of methyl 5-((2-methyl-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate exhibit differential physicochemical profiles. The target compound (4-nitro isomer) has an experimental/predicted XLogP3 of 1.5 and a topological polar surface area (TPSA) of 103 Ų . Computational predictions using PubChem's XLogP3 algorithm for the 5-nitro isomer yield an identical logP of 1.5 due to the same molecular formula; however, the TPSA differs slightly because the spatial orientation of the nitro group affects the solvent-accessible surface. More importantly, the 2-methyl substituent on the imidazole ring of the target compound distinguishes it from the des-methyl analog (methyl 5-((4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate), which would have a lower logP (estimated XLogP3 ~1.0–1.2) and potentially different metabolic stability due to the absence of the methyl group at the 2-position .

Drug-likeness optimization ADME prediction Medicinal chemistry design

Synthetic Versatility: Orthogonal Functional Group Reactivity of the Ester and Nitro Moieties Compared to the 5-Nitro Isomer

The target compound's methyl ester at the furan 2-position and the 4-nitro group on the imidazole ring provide orthogonal reactive handles for divergent synthesis. The methyl ester can be selectively hydrolyzed to the carboxylic acid (LiOH, THF/H₂O) or converted to amides, hydrazides, or reduced to the alcohol without affecting the nitro group under controlled conditions . Conversely, the 4-nitro group can be reduced to an amine (H₂, Pd/C or SnCl₂) for further functionalization while preserving the ester . This orthogonality is absent in the 5-nitro regioisomer, where the nitro group's proximity to the N-1 alkylation site influences the electron density distribution on the imidazole ring, potentially altering the reactivity and selectivity of nucleophilic substitutions at the methylene linker [1]. The 2-methyl group on the imidazole additionally provides steric shielding that can direct regioselective N-alkylation, a feature exploited in the synthesis of bicyclic nitroimidazooxazines and oxazoles [1].

Parallel library synthesis Late-stage functionalization Building block utility

Recommended Procurement and Application Scenarios for Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate (CAS 938022-10-7)


Antitubercular Drug Discovery: Synthesis of Ddn-Activatable 4-Nitroimidazole Probes

The 4-nitro substitution pattern is a prerequisite for aerobic antitubercular activity mediated by the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis [1]. This compound serves as a key intermediate for constructing Ddn-activatable scaffolds. Procuring the correct 4-nitro regioisomer ensures that any derived analogs retain the potential for aerobic Mtb inhibition, which is not achievable with the 5-nitro regioisomer [1].

Hypoxia-Selective Prodrug Development: Bioreductive Activation Tuning via 4-Nitroimidazole Core

The one-electron reduction potential of the 4-nitroimidazole core (E7¹ ≈ −527 mV) positions it as a weaker oxidant compared to 5-nitroimidazoles, offering a distinct activation window for hypoxia-selective enzymes [2]. Researchers developing bioreductively activated cytotoxins or radiosensitizers can use this compound to append hypoxia-responsive warheads, capitalizing on the differential redox profile to minimize normoxic toxicity [2].

Medicinal Chemistry Library Synthesis: Orthogonal Functionalization for SAR Exploration

The orthogonal reactivity of the methyl ester and 4-nitro groups enables efficient parallel synthesis of diverse analogs . The ester can be converted to amides, hydrazides, or carboxylic acids, while the nitro group can be reduced to an amine for subsequent diversification, all without mutual interference. The 2-methyl group additionally provides steric control during N-alkylation steps, a feature exploited in the synthesis of bicyclic nitroimidazole systems [3].

Nitroimidazole-Based Chemical Biology Probes for Target Identification

The combination of a photoaffinity-labeling-capable nitro group and a bioorthogonal-handle-ready ester makes this compound a versatile precursor for chemical biology probes. The 4-nitroimidazole core can be reduced intracellularly to form reactive intermediates that covalently modify target proteins, while the ester can be functionalized with alkyne or azide tags for click chemistry-based pull-down experiments, enabling target deconvolution studies in tuberculosis or cancer models [1].

Quote Request

Request a Quote for Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.